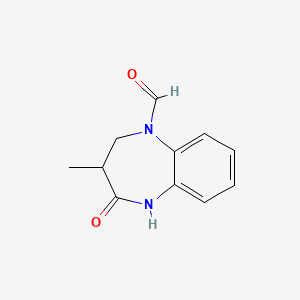

3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

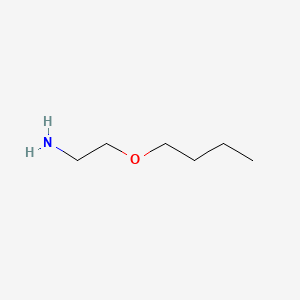

The synthesis of 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives employs versatile methodologies, including one-pot and multi-component reactions. A practical synthesis approach for related benzodiazepine derivatives highlights regioselective functionalization and demonstrates the adaptability of these methods for creating dipeptidomimetics (Lauffer & Mullican, 2002). Additionally, stereocontrolled synthesis techniques have been developed to yield chiral benzodiazepine scaffolds, further expanding the chemical versatility of this class (Herrero et al., 2003).

Molecular Structure Analysis

The molecular structure of benzodiazepines, including the subject compound, often features complex ring systems that influence their physical and chemical properties. Crystallography studies provide detailed insights into the conformation and stereochemistry of benzodiazepine derivatives, revealing distorted ring conformations stabilized by hydrogen bonding (Kumaradhas et al., 2007).

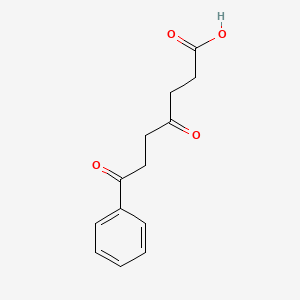

Chemical Reactions and Properties

Benzodiazepine derivatives undergo a variety of chemical reactions, including N-alkylation, ring-opening cyclization, and condensation, to produce a wide range of functionalized molecules. Novel synthetic methods have been developed, highlighting the chemical reactivity and potential for generating diverse benzodiazepine-based structures (Shaabani et al., 2009; Wang et al., 2008).

Aplicaciones Científicas De Investigación

Influence on Plant Growth

- A study by Asakavičiūtė et al. (2013) explored the influence of 1,5-benzodiazepine derivatives, including 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde, on the growth of narrow-leafed lupin (Lupinus angustifolius L.). These compounds were found to stimulate lupin root growth, stem elongation, and overall biomass. They also reduced the infestation of lupin plants with Fusarium and Colletotrichum fungi, suggesting potential agricultural applications (Asakavičiūtė et al., 2013).

Synthesis of Dipeptide Mimetics

- Lauffer and Mullican (2002) developed a method for synthesizing a derivative of 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, which acts as a dipeptide mimetic. This compound has potential applications in the synthesis of inhibitors for interleukin-1beta converting enzyme, which is relevant in pharmaceutical research (Lauffer & Mullican, 2002).

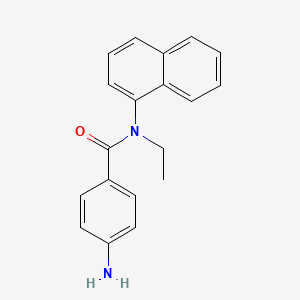

Pharmacological Properties

- A study by Nawrocka et al. (1996) investigated the pharmacological properties of 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one and its derivatives, which are closely related to 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde. These compounds exhibited anxiolytic and antidepressive activities, indicating their potential in psychotherapeutic applications (Nawrocka et al., 1996).

Antibacterial Activities

- Akbarzadeh et al. (2012) synthesized new derivatives of 1H-1,5-benzodiazepine, including compounds structurally related to 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde, and evaluated their in vitro antibacterial activities. This suggests potential applications in the development of new antibacterial agents (Akbarzadeh et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-6-13(7-14)10-5-3-2-4-9(10)12-11(8)15/h2-5,7-8H,6H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIQEBMKCDEDBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908915 |

Source

|

| Record name | 4-Hydroxy-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde | |

CAS RN |

104310-02-3 |

Source

|

| Record name | 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-3-methyl-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104310023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)

![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)